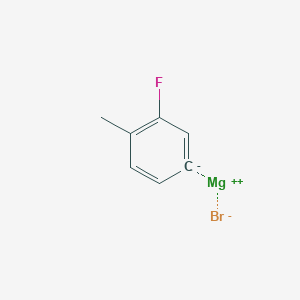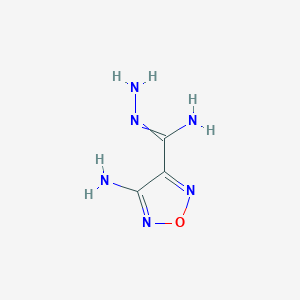
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of isoxazole derivatives, which have been studied for their various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
Wirkmechanismus
The mechanism of action of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to have antimicrobial effects against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole in lab experiments is its potential therapeutic properties in various areas of research. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and having antimicrobial effects. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole. One area of research could be to further explore its potential use in cancer treatment, particularly in combination with other chemotherapy drugs. Another area of research could be to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole involves the reaction of 3-ethoxy-4-methyl-5-nitroisoxazole with 1-methyl-1H-1,2,4-triazole-5-amine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time. The resulting product is purified by recrystallization or chromatography to obtain a high yield of pure compound.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of research has been in the field of cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antimicrobial effects, as well as its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
194286-88-9 |
|---|---|
Produktname |
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole |
Molekularformel |
C9H12N4O2 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
3-ethoxy-4-methyl-5-(2-methyl-1,2,4-triazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N4O2/c1-4-14-9-6(2)7(15-12-9)8-10-5-11-13(8)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
UFRVETCRMQQVOR-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=NC=NN2C |
Kanonische SMILES |
CCOC1=NOC(=C1C)C2=NC=NN2C |
Synonyme |
1H-1,2,4-Triazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)



![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)






